molecular formula C41H32O11 B014555 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose CAS No. 96996-90-6

1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose

Cat. No.: B014555
CAS No.: 96996-90-6
M. Wt: 700.7 g/mol
InChI Key: JJNMLNFZFGSWQR-HKNOGKPYSA-N
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Mechanism of Action

Target of Action

1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose is a complex biochemical constituent that is used in the intricate fabrication of anticancer pharmaceuticals . It is also used in the manufacturing of research antiviral compounds . .

Mode of Action

It is known to be useful in organic synthesis , which suggests that it may interact with various biological targets to exert its effects.

Biochemical Pathways

Given its use in the synthesis of anticancer and antiviral compounds , it may be involved in pathways related to cell proliferation and viral replication.

Pharmacokinetics

Its solubility in acetonitrile, chloroform, and ethyl acetate suggests that it may have good bioavailability.

Result of Action

Given its use in the synthesis of anticancer and antiviral compounds , it may have effects on cell proliferation and viral replication.

Action Environment

It is known to be stable when stored sealed in a dry environment at 2-8°c .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose is synthesized through the esterification of D-mannose with benzoyl chloride in the presence of a base such as pyridine. The reaction typically involves dissolving D-mannose in pyridine, followed by the gradual addition of benzoyl chloride while maintaining a low temperature to control the reaction rate. The mixture is then stirred at room temperature for several hours to ensure complete esterification .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar esterification processes with optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Glycosylation Reactions

Selective Reactivity
The presence of five benzoyl protecting groups allows for controlled reactivity at the remaining hydroxyl group at position 2. This selective reactivity is crucial for performing glycosylation reactions, where sugars are attached to other molecules. Researchers utilize this property to study glycosylation mechanisms and develop new glycosylation methods, which are essential in creating glycosides and glycoconjugates important for biological and medicinal chemistry.

Case Study: Glycosylation Mechanisms
Research has demonstrated that 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose can be used as a glycosyl donor in reactions with various acceptors. These studies help elucidate the mechanisms by which carbohydrates interact with proteins and other biomolecules, providing insights into biological processes such as cell signaling and adhesion.

Synthesis of Carbohydrate-Based Drugs

Intermediate for Drug Development
While this compound itself may not exhibit significant biological activity due to its synthetic nature, it serves as a precursor for synthesizing various carbohydrate-based drugs. This includes compounds that target bacterial infections by inhibiting adhesion to uroepithelial cells, leveraging the properties of its parent compound D-mannose .

Structural Studies

Conformational Analysis
The benzoyl groups influence the conformation of this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to study its conformational preferences. Understanding these preferences is crucial for predicting how carbohydrates interact with other molecules in biological systems.

Applications in Glycobiology

Research Utility
This compound is extensively used in glycobiology research to investigate glycan interactions and their effects on biological systems. It aids in understanding the roles of carbohydrates in immunology and inflammation responses . The compound's unique structure allows researchers to explore how modifications impact binding affinities and selectivities.

Summary of Applications

Application AreaDescription
Glycosylation ReactionsActs as a glycosyl donor for studying mechanisms and developing new methods
Drug DevelopmentServes as an intermediate for synthesizing carbohydrate-based drugs
Structural StudiesUsed in conformational analysis via NMR spectroscopy
Glycobiology ResearchInvestigates glycan interactions relevant to immunology and inflammation

Comparison with Similar Compounds

Uniqueness: 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose is unique due to its specific esterification with benzoyl groups, which provides distinct reactivity and stability compared to other esterified derivatives. This uniqueness makes it particularly valuable in glycobiology research for studying specific carbohydrate interactions and reactions .

Biological Activity

1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose is a synthetic derivative of D-mannose, characterized by the attachment of five benzoyl groups to the hydroxyl positions of the D-mannopyranose molecule. This modification enhances the compound's stability and solubility in organic solvents, making it a valuable intermediate in carbohydrate chemistry. Despite its synthetic nature, understanding its biological activity is crucial for its applications in glycosylation reactions and potential therapeutic uses.

  • Molecular Formula : C₄₁H₃₂O₁₁
  • Molecular Weight : 680.68 g/mol
  • CAS Number : 96996-90-6
  • Structure : The compound crystallizes in the orthorhombic space group P212121 and features controlled reactivity at the remaining hydroxyl group due to the protective benzoyl groups .

Biological Activity Overview

While this compound itself may not exhibit significant direct biological activity due to its synthetic modifications, its parent compound, D-mannose, is known for its biological roles. D-mannose has been shown to prevent urinary tract infections by inhibiting bacterial adhesion to the uroepithelium. This property suggests potential indirect benefits of its derivatives in biological systems.

  • Glycosylation Reactions : The compound serves as a glycosyl donor in synthesizing oligosaccharides and glycoconjugates. The presence of five benzoyl groups allows for selective glycosylation reactions that are essential for studying carbohydrate interactions with proteins and other biomolecules .
  • Stability and Reactivity : The benzoylation enhances stability during synthesis and provides distinct reactivity profiles compared to less protected derivatives. This feature is exploited in various biochemical applications where controlled reactivity is necessary .

Glycosylation Studies

This compound has been utilized in research focused on glycosylation mechanisms:

  • Selective Reactivity : The compound's unique structure allows researchers to perform selective glycosylation with various acceptors, aiding in the development of new glycosylation methods .
  • Biological Interactions : Studies indicate that modifications like benzoylation may affect binding affinities and selectivities in biological systems, providing insights into carbohydrate-protein interactions.

Case Studies

Data Table

PropertyValue
Molecular FormulaC₄₁H₃₂O₁₁
Molecular Weight680.68 g/mol
CAS Number96996-90-6
Glycosylation RoleGlycosyl donor
Potential ApplicationsVaccine development; Glycobiology research

Properties

IUPAC Name

[(2R,3R,4S,5S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35+,41?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNMLNFZFGSWQR-HKNOGKPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469210
Record name 1,2,3,4,6-PENTA-O-BENZOYL-D-MANNOPYRANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96996-90-6
Record name 1,2,3,4,6-PENTA-O-BENZOYL-D-MANNOPYRANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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